molecular formula C19H16F3N5O3 B2408410 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-57-3

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2408410
CAS RN: 2034520-57-3
M. Wt: 419.364
InChI Key: HLXZUCBZMJIXAC-UHFFFAOYSA-N
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Description

“3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the heterocyclic compound contains nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Techniques : Researchers have developed efficient methods for synthesizing trifluoromethylated pyrido[2,3-d]pyrimidine derivatives. These methods involve tandem Knoevenagel–Michael addition processes that result in the formation of the desired compounds with high specificity and yield. The synthesized compounds have been characterized using spectroscopic methods, highlighting the potential for these techniques in creating novel molecules with targeted properties (Wang et al., 2017).

  • Herbicidal Applications : Some derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have shown significant herbicidal activities. The synthesis of these compounds involves cyclization processes that yield products with potential agricultural applications. Specifically, certain derivatives demonstrated high effectiveness against Brassica napus, suggesting their use as herbicides (Huazheng, 2013).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : Research into pyrido[1,2-a]pyrimidine derivatives has unveiled their potential as antibacterial and antitumor agents. These compounds, obtained through the synthesis of Schiff bases of certain amino acids, have shown variable antibacterial activities and significant antifungal properties. Their synthesis and bioactivity assessment provide a foundation for the development of new antimicrobial agents (Alwan et al., 2014).

Pharmacological Potential

  • Anti-Cancer Activities : The structural modification of pyrimidin-2,4-diones has led to compounds with notable anti-cancer activities. Studies focusing on the structure-activity relationship have identified that the presence of certain groups within the molecule enhances its anti-cancer properties, pointing to the potential for these compounds in cancer therapy (Singh & Paul, 2006).

Advanced Materials and Sensing Applications

  • Photophysical Properties and Sensing Applications : The design and synthesis of pyrimidine-phthalimide derivatives have revealed their unique photophysical properties, including solid-state fluorescence and positive solvatochromism. These properties make them suitable for applications in pH sensing, demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in the development of novel sensors (Yan et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic uses, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c20-19(21,22)14-4-3-11(10-24-14)16(28)26-8-5-12(6-9-26)27-17(29)13-2-1-7-23-15(13)25-18(27)30/h1-4,7,10,12H,5-6,8-9H2,(H,23,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZUCBZMJIXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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